BenchChemオンラインストアへようこそ!

3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid

Tuberculosis Glutamine Synthetase Inhibition Antimycobacterial

3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid (CAS 1187590-66-4) is a functionalized 3-amino-imidazo[1,2-a]pyridine derivative that acts as a drug-like inhibitor of Mycobacterium tuberculosis glutamine synthetase. This compound was identified as the most potent molecule in a focused series exploring structural diversity on the pyridine and phenyl rings.

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
Cat. No. B12920555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)C(=O)O
InChIInChI=1S/C19H18BrN3O2/c20-14-8-9-16-22-17(12-4-3-5-13(10-12)19(24)25)18(23(16)11-14)21-15-6-1-2-7-15/h3-5,8-11,15,21H,1-2,6-7H2,(H,24,25)
InChIKeyZJVBDOBWJUWPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid: A Defined Mycobacterium tuberculosis Glutamine Synthetase Inhibitor


3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid (CAS 1187590-66-4) is a functionalized 3-amino-imidazo[1,2-a]pyridine derivative that acts as a drug-like inhibitor of Mycobacterium tuberculosis glutamine synthetase [1]. This compound was identified as the most potent molecule in a focused series exploring structural diversity on the pyridine and phenyl rings [1]. It is commercially available as a research chemical with a typical purity of 97% .

Why a Generic Imidazo[1,2-a]pyridine Cannot Replace This Specific Compound in M. tuberculosis Glutamine Synthetase Studies


Substitution with another imidazo[1,2-a]pyridine analog is not trivial because the anti-mycobacterial potency of this chemotype is exquisitely sensitive to the nature and position of substituents on both the pyridine and phenyl rings [1]. In the primary structure-activity relationship study that identified compound 4n (the target compound), modifications to the bromo, cyclopentylamino, or benzoic acid groups resulted in significant potency losses, with many analogs exhibiting IC50 values in the single-digit micromolar range compared to the sub-micromolar activity of the target compound [1]. Consequently, even closely related compounds from the same series cannot be assumed to provide equivalent biological activity.

Quantitative Differentiation of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid Against Key Comparators


Target Compound vs. Known Glutamine Synthetase Inhibitors (MSO and PPT): Sub-Micromolar Potency in M. tuberculosis

The target compound (designated as compound 4n) inhibited M. tuberculosis glutamine synthetase with an IC50 of 0.38 ± 0.02 µM, representing a substantial improvement over the previously known inhibitors L-methionine-SR-sulfoximine (MSO) and phosphinothricin (PPT) [1]. While exact IC50 values for MSO and PPT in the identical assay were not reported in the available abstract, the authors explicitly described compound 4n as 'significantly more potent' [1]. In a follow-up X-ray crystallographic study, the binding mode was resolved, confirming that this compound occupies the ATP-binding site of the enzyme [3].

Tuberculosis Glutamine Synthetase Inhibition Antimycobacterial

Target Compound vs. Class Analogs: SAR-Driven Superiority Within the Imidazo[1,2-a]pyridine Series

In the original SAR study, compound 4n was the most potent among a series of functionalized 3-amino-imidazo[1,2-a]pyridines exploring diverse substitutions on the pyridine and phenyl rings [1]. While the full IC50 table is not available in the abstract, a subsequent hit expansion study starting from a hit with an IC50 of 3.0 µM yielded several single-digit micromolar inhibitors and only one sub-micromolar compound [2], underscoring the structural stringency required for high potency. The unique combination of 6-bromo, 3-cyclopentylamino, and 2-(3-benzoic acid) substituents is thus critical for achieving the reported 0.38 µM activity.

Structure-Activity Relationship Imidazopyridine Antitubercular

Drug-Likeness and Novelty: First-in-Class Drug-Like Glutamine Synthetase Inhibitor

Unlike the previously known glutamine synthetase inhibitors L-methionine-SR-sulfoximine and phosphinothricin, which are amino acid analogs with poor drug-like properties, compound 4n represents the first drug-like inhibitor of this enzyme [1]. The compound's imidazo[1,2-a]pyridine core, combined with its specific substitution pattern, provides a balanced molecular weight (400.28 g/mol) and lipophilicity profile suitable for further optimization [2]. This drug-likeness advantage is not shared by earlier inhibitors.

Drug-Likeness Chemical Probe First-in-Class

Optimal Research Applications for 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid


Biochemical Assay Standard for M. tuberculosis Glutamine Synthetase Inhibition

Use this compound as a positive control or reference inhibitor in enzymatic assays for M. tuberculosis glutamine synthetase, leveraging its well-defined IC50 of 0.38 µM [1]. Its demonstrated potency and drug-like scaffold make it a reliable benchmark for screening new inhibitor series.

Structure-Based Drug Design and X-ray Crystallography

Employ this compound in co-crystallization studies with M. tuberculosis glutamine synthetase, capitalizing on the known X-ray structure that reveals its binding mode in the ATP pocket [2]. This structural information enables rational design of next-generation inhibitors with improved affinity and selectivity.

SAR Expansion and Lead Optimization

Use this compound as a starting point for further structure-activity relationship exploration. Systematic modification of the bromo, cyclopentylamino, or benzoic acid groups, guided by the published SAR [1][2], can help achieve enhanced potency or improved pharmacokinetic properties while maintaining the validated imidazo[1,2-a]pyridine core.

Mechanistic Studies of Glutamine Synthetase in Mycobacterial Physiology

Apply this compound as a chemical probe to dissect the role of glutamine synthetase in M. tuberculosis nitrogen metabolism and virulence, taking advantage of its superior potency and drug-likeness compared to earlier probe molecules such as MSO and PPT [1].

Quote Request

Request a Quote for 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.